molecular formula C15H25BO3 B3254899 (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid CAS No. 245434-15-5

(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid

Cat. No. B3254899
CAS RN: 245434-15-5
M. Wt: 264.17 g/mol
InChI Key: KZAXJMSJWVZEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C15H25BO3 . It has a molecular weight of 264.17 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with two tert-butyl groups, a methoxy group, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis.


Physical And Chemical Properties Analysis

The compound has a density of approximately 1.0 g/cm3 . It has a boiling point of 386.4°C at 760 mmHg . The flash point is 187.5°C .

Scientific Research Applications

  • Strain-Induced Aryl Migration : A study demonstrated that treatment of certain acenaphthene derivatives with boron trichloride leads to rapid 1,2-aryl migration, a reaction influenced by the strain from the tert-butyl functions (Pritchard et al., 2000).

  • Complex Formation with Metals : Research on the reactions of 3,5-di-tert-butylcatechol with various metals under oxidizing conditions produced a range of neutral complexes. These were analyzed using NMR spectroscopy and X-ray diffraction, revealing insights into the structures and bonding behaviors of these complexes (Camacho-Camacho et al., 1999).

  • Catalytic Asymmetric Synthesis : A general route for synthesizing enantioenriched tert-butyl 3,3-diarylpropanoates via an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters was developed. This method proved effective for various boronic acids (Paquin et al., 2005).

  • Extraction-Spectrophotometric Determination : The use of certain boronic acid derivatives for the extraction-spectrophotometric determination of boron was explored. This involved forming a complex with Ethyl Violet and measuring absorbance, showing potential for analytical applications in environmental science (Oshima et al., 1988).

  • Mononuclear Schiff Base Boron Halides : This research synthesized and characterized a series of mononuclear boron halides, revealing their sensitivity to air and moisture and their ability to dealkylate trimethyl phosphate (Mitra et al., 2006).

  • Potential Anti-Viral Properties : A study investigated the structural and spectral characteristics of dioxaborole compounds and their potential as antiviral agents against SARS-CoV-2. This highlights the biomedical implications of boron-containing compounds (Çetiner et al., 2021).

properties

IUPAC Name

(3,5-ditert-butyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9,17-18H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAXJMSJWVZEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C(C)(C)C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid
Reactant of Route 6
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.